Bienvenue dans la boutique en ligne BenchChem!

(R)-N,alpha-Dimethylphenethylamine hydrochloride

Neuropharmacology Monoamine transporter Enantiomer selectivity

(R)-N,alpha-Dimethylphenethylamine hydrochloride (CAS 826-10-8) is the hydrochloride salt of the (R)-enantiomer of methamphetamine, also designated levmetamfetamine (INN) or l-methamphetamine. It belongs to the phenethylamine class of sympathomimetic amines and functions as a trace amine-associated receptor 1 (TAAR1) agonist with pronounced selectivity for norepinephrine release over dopamine release [3.0.CO;2-3" target="_blank">1].

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 826-10-8
Cat. No. B157982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N,alpha-Dimethylphenethylamine hydrochloride
CAS826-10-8
SynonymsL-Methamphetamine; (-)-Methylamphetamine
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC.Cl
InChIInChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1
InChIKeyTWXDDNPPQUTEOV-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N,alpha-Dimethylphenethylamine Hydrochloride (CAS 826-10-8): Chiral Identity, Pharmacological Differentiation, and Procurement Rationale


(R)-N,alpha-Dimethylphenethylamine hydrochloride (CAS 826-10-8) is the hydrochloride salt of the (R)-enantiomer of methamphetamine, also designated levmetamfetamine (INN) or l-methamphetamine. It belongs to the phenethylamine class of sympathomimetic amines and functions as a trace amine-associated receptor 1 (TAAR1) agonist with pronounced selectivity for norepinephrine release over dopamine release [1]. Unlike its (S)-enantiomer (d-methamphetamine), which is a potent CNS stimulant with high abuse liability, the (R)-enantiomer is marketed as an over-the-counter nasal decongestant in the United States and is a primary metabolite of the MAO-B inhibitor selegiline [2]. This compound is supplied as an analytical reference material and research chemical under regulatory controls appropriate to Schedule II classification in the United States [3].

Why (R)-N,alpha-Dimethylphenethylamine Hydrochloride Cannot Be Interchanged with Racemic or (S)-Methamphetamine in Research and Application


Methamphetamine enantiomers exhibit profoundly divergent pharmacodynamic profiles despite nearly identical physicochemical properties and brain pharmacokinetics [1]. The (R)-enantiomer functions as a selective norepinephrine releasing agent with 17-fold lower potency at the dopamine transporter (DAT) compared to the (S)-enantiomer, whereas (S)-methamphetamine is a potent dual DA/NE releaser that drives robust psychostimulant and reinforcing effects [1]. In vivo, (R)-methamphetamine does not produce stereotypy or behavioral sensitization at doses where (S)-methamphetamine does, even when (R)-methamphetamine plasma exposure exceeds (S)-methamphetamine levels by ≥10-fold [2]. In humans, the (R)-enantiomer generates shorter-lived subjective effects (∼3 h vs ∼6 h) and a markedly lower abuse signal, whereas the racemate or (S)-enantiomer produces sustained cardiovascular stimulation and high drug-liking ratings [3]. These enantiomer-specific pharmacodynamic and behavioral divergences render generic substitution of racemic or (S)-methamphetamine for the (R)-enantiomer scientifically invalid for any application requiring defined noradrenergic selectivity, reduced abuse liability, or predictable pharmacokinetic-pharmacodynamic separation.

Quantitative Differentiation Evidence for (R)-N,alpha-Dimethylphenethylamine Hydrochloride Relative to Key Comparators


Monoamine Transporter Substrate Selectivity: (R)- vs (S)-Methamphetamine in Rat Brain Synaptosomes

In a direct head-to-head comparison using rat brain synaptosomes, (R)-methamphetamine displayed marked selectivity for norepinephrine release over dopamine release, in contrast to (S)-methamphetamine which potently releases both catecholamines. At the dopamine transporter (DAT), the (R)-enantiomer was 17.3-fold less potent than the (S)-enantiomer (EC50 416 ± 20 nM vs 24 ± 2 nM). At the norepinephrine transporter (NET), the potency difference was smaller (2.4-fold; EC50 29 ± 3 nM vs 12 ± 0.7 nM). Serotonin transporter (SERT) activity was low for both enantiomers but 6.3-fold lower for (R)-methamphetamine (EC50 4640 ± 240 nM vs 736 ± 45 nM) [1]. These data establish the (R)-enantiomer as a functionally selective norepinephrine releasing agent.

Neuropharmacology Monoamine transporter Enantiomer selectivity

In Vivo Psychomotor Efficacy: (R)- vs (S)-Methamphetamine Stereotypy and Sensitization in Mice

In a direct comparative study in male ddY mice, (S)-methamphetamine (1–10 mg/kg, i.p.) dose-dependently induced stereotyped behavior and behavioral sensitization upon repeated administration. In contrast, (R)-methamphetamine at identical and higher doses (up to 10 mg/kg) failed to produce any stereotypy or sensitization. Pharmacokinetic analysis revealed that plasma concentrations of (R)-methamphetamine after 10 mg/kg were ≥10-fold higher than those of (S)-methamphetamine after 1 mg/kg, yet no psychomotor activation was observed with the (R)-enantiomer [1]. This dissociation between plasma exposure and behavioral effect demonstrates that the enantiomers differ intrinsically in their pharmacodynamic efficacy, not merely in their pharmacokinetic disposition.

Behavioral pharmacology Psychomotor sensitization Enantiomer comparison

Human Pharmacokinetic Divergence: Elimination Half-Life of (R)- vs (S)-Methamphetamine

In a randomized, double-blind, placebo-controlled crossover study in 12 human volunteers with methamphetamine experience, intravenous (R)-methamphetamine exhibited a significantly longer elimination half-life than (S)-methamphetamine at both tested doses (0.25 and 0.5 mg/kg). The (R)-enantiomer half-life ranged from 13.3 to 15.0 hours compared to 10.2 to 10.7 hours for the (S)-enantiomer (P < 0.0001) [1]. Additionally, after administration of the racemate, the AUC for (S)-methamphetamine was 30% smaller than that for (R)-methamphetamine (P = 0.0085), indicating enantiomer-enantiomer pharmacokinetic interaction [1]. When given separately, the AUC ratios for (S)-/(R)-methamphetamine were 0.910 (90% CI: 0.837–0.984) at 0.25 mg/kg and 0.894 (90% CI: 0.821–0.967) at 0.5 mg/kg [2].

Clinical pharmacokinetics Enantiomer half-life Human pharmacology

Abuse Liability Differentiation: Duration of Subjective Drug Effects in Humans

In the same human laboratory study, (R)-methamphetamine (0.5 mg/kg i.v.) produced peak subjective intoxication ratings (46.0 ± 35.3) and drug liking ratings (47.7 ± 35.1) that were numerically comparable to (S)-methamphetamine (30.3 ± 24.9 and 28.6 ± 24.8, respectively). However, the pharmacodynamic duration of these effects was markedly shorter for the (R)-enantiomer, dissipating within approximately 3 hours compared to approximately 6 hours for (S)-methamphetamine [1]. At the lower dose (0.25 mg/kg), (R)-methamphetamine effects were indistinguishable from placebo, whereas (S)-methamphetamine produced significant subjective effects at both tested doses [1]. Critically, the shorter duration of psychoactive effects rendered (R)-methamphetamine less desired by experienced methamphetamine users, a population sensitive to abuse-relevant stimulus properties [1].

Abuse liability assessment Human subjective effects Drug liking

Intranasal Decongestant Pharmacology: Delivered Dose and Cardiovascular Safety Profile of (R)-Methamphetamine

A dedicated clinical pharmacology study evaluated intranasal (R)-methamphetamine delivered via a non-prescription inhaler at the recommended dose (16 inhalations over 6 hours) and at 2-fold and 4-fold multiples. Bioavailability estimation via urinary excretion indicated a delivered dose of only 74.0 ± 56.1 μg at the standard dose, corresponding to approximately 4.2 ± 3.3 μg per inhalation [1]. Across all dosing levels, physiological changes were minimal and not dose-dependent. Notably, impedance cardiography revealed small decreases in stroke volume and cardiac output, suggesting a mild cardiodepressant effect rather than the sympathomimetic cardiac stimulation characteristic of (S)-methamphetamine or systemic alpha-agonists such as phenylephrine [1]. In a comparator arm, intravenous (R)-methamphetamine (5 mg) and phenylephrine (200 μg) were administered to define alpha-agonist pharmacology; the (R)-enantiomer demonstrated a distinct hemodynamic profile consistent with peripheral vasoconstriction without sustained cardiac stimulation [1].

Nasal decongestant Intranasal pharmacokinetics Cardiovascular safety

Validated Research and Industrial Application Scenarios for (R)-N,alpha-Dimethylphenethylamine Hydrochloride


Enantiomer-Specific Analytical Reference Standard for Forensic and Clinical Toxicology

As demonstrated by chiral separation methodologies [1] and enantiomer-specific pharmacokinetic data [2], (R)-methamphetamine hydrochloride serves as an essential certified reference material for the enantioselective quantification of methamphetamine isomers in biological matrices. The distinct elimination half-life (13.3–15.0 h) and unique metabolite profile (minimal conversion to amphetamine compared to the (S)-enantiomer) enable forensic laboratories to differentiate illicit (S)-methamphetamine use from therapeutic exposure to (R)-methamphetamine-containing decongestants or selegiline therapy [2]. Procurement of high-purity (R)-enantiomer reference standard is mandatory for validated LC-MS/MS methods requiring enantiomeric resolution.

Selective Norepinephrine Releasing Agent for Neuropharmacology Research

The 17-fold lower DAT potency and preserved NET activity of (R)-methamphetamine [1] position it as a pharmacological tool for dissecting noradrenergic versus dopaminergic contributions to behavior, cognition, and neurotoxicity. Unlike (S)-methamphetamine, which simultaneously elevates both NE and DA, the (R)-enantiomer at low-to-moderate doses selectively enhances norepinephrine transmission with minimal dopaminergic activation, as confirmed by fast-scan cyclic voltammetry in limbic structures [3]. This selectivity is valuable for studies investigating the role of central norepinephrine in attention, arousal, and stress responses without the confound of concurrent dopamine release.

Nasal Decongestant Formulation Development with Reduced Systemic Liability

The clinical pharmacology data confirming a delivered dose of approximately 4.2 μg per inhalation and minimal cardiovascular effects [4] establish (R)-methamphetamine as a viable active pharmaceutical ingredient for OTC nasal decongestant products. The compound's peripheral vasoconstrictive action, coupled with a favorable safety margin at recommended doses and reduced abuse liability compared to (S)-methamphetamine [2], supports its continued use and potential reformulation in next-generation decongestant delivery systems. Procurement of GMP-grade (R)-methamphetamine hydrochloride is warranted for pharmaceutical development programs targeting nasal congestion indications.

Agonist Replacement Therapy Research for Stimulant Use Disorders

The asymmetric regulation of norepinephrine relative to dopamine by (R)-methamphetamine, combined with its shorter duration of subjective effects (~3 h) and lower abuse desirability [2], has prompted investigation of this enantiomer as a potential agonist replacement therapy for stimulant use disorder [3]. Preclinical evidence that (R)-methamphetamine does not induce behavioral sensitization, even at plasma exposures exceeding those of behaviorally active (S)-methamphetamine [5], provides a scientific rationale for evaluating this compound in substitution therapy paradigms where sustained dopaminergic activation is undesirable.

Quote Request

Request a Quote for (R)-N,alpha-Dimethylphenethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.